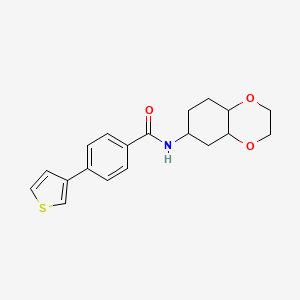
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-3-yl)benzamide, identified by its CAS number 1902894-85-2, is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.
Biological Activity
Research indicates that compounds containing the benzodioxin structure exhibit various biological activities:
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies have demonstrated that derivatives of benzodioxin compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
-
Enzyme Inhibition : This compound exhibits inhibitory effects on key enzymes such as:
- Alpha-glucosidase : Important for carbohydrate metabolism; inhibition may aid in managing diabetes.
- Acetylcholinesterase : Targeted for potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission.
In Vitro Studies
A study conducted by Deshmukh et al. (2007) explored the antimicrobial activity of similar benzodioxin derivatives, demonstrating their effectiveness against various bacterial strains. The results indicated a strong correlation between structural modifications and biological efficacy.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with target enzymes. These studies suggest favorable interactions that enhance its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Diabetes Management
Another investigation focused on the compound's effect on glucose metabolism in diabetic models. Results indicated significant reductions in blood glucose levels when administered alongside standard treatments, highlighting its role in diabetes management.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(14-3-1-13(2-4-14)15-7-10-24-12-15)20-16-5-6-17-18(11-16)23-9-8-22-17/h1-4,7,10,12,16-18H,5-6,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJOUDSMXOUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CSC=C4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














